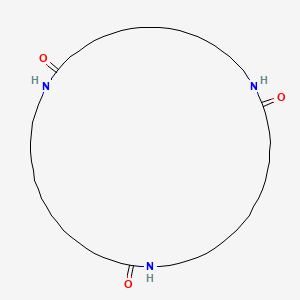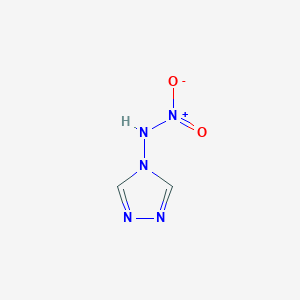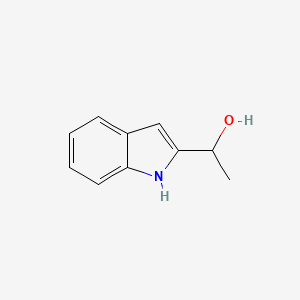
(S)-2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide
Overview
Description
(S)-2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide, also known as FPEA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. FPEA belongs to the class of amides and has a molecular weight of 276.33 g/mol. This compound has been found to exhibit interesting biochemical and physiological effects, making it a promising candidate for further research.
Mechanism of Action
The exact mechanism of action of (S)-2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide is not fully understood. However, it is believed that (S)-2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide exerts its therapeutic effects by modulating the activity of certain receptors in the brain and peripheral nervous system. Specifically, (S)-2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide has been found to bind to the sigma-1 receptor, which is involved in pain perception and inflammation.
Biochemical and Physiological Effects:
(S)-2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide has been found to exhibit interesting biochemical and physiological effects. Studies have shown that (S)-2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide can effectively reduce pain sensitivity in animal models of neuropathic pain. Additionally, (S)-2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide has been found to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. (S)-2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide has also been found to exhibit antioxidant properties, which could make it a potential candidate for the treatment of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of (S)-2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide is that it is relatively easy to synthesize, making it readily available for research purposes. Additionally, (S)-2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide has been found to exhibit low toxicity, making it a safe compound to work with in the laboratory. However, one of the limitations of (S)-2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide is that its exact mechanism of action is not fully understood, which could make it difficult to optimize its therapeutic potential.
Future Directions
There are several future directions for research on (S)-2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide. One potential direction is to further investigate its therapeutic potential in the treatment of neuropathic pain and inflammatory diseases. Additionally, more research is needed to fully understand the mechanism of action of (S)-2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide, which could lead to the development of more effective therapeutic agents. Finally, research could be conducted to investigate the potential of (S)-2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide as an antioxidant agent, which could have implications for the treatment of oxidative stress-related diseases.
Scientific Research Applications
(S)-2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide has been the subject of numerous scientific studies due to its potential therapeutic properties. One of the most promising applications of (S)-2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide is in the treatment of neuropathic pain. Studies have shown that (S)-2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide can effectively reduce pain sensitivity in animal models of neuropathic pain. Additionally, (S)-2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide has been found to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
properties
IUPAC Name |
(2S)-2-amino-N-(4-fluorophenyl)-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O/c16-12-6-8-13(9-7-12)18-15(19)14(17)10-11-4-2-1-3-5-11/h1-9,14H,10,17H2,(H,18,19)/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYZNWJNPTMMUHO-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC2=CC=C(C=C2)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NC2=CC=C(C=C2)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B3269960.png)
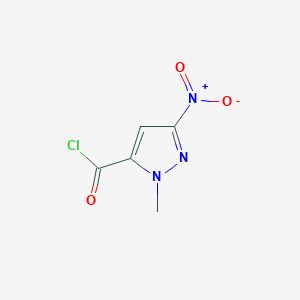
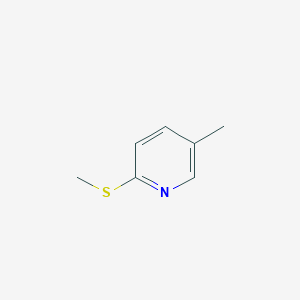
![2-[2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B3269991.png)

![Uridine, 2'-deoxy-2'-[(trifluoroacetyl)amino]-](/img/structure/B3269994.png)
